![molecular formula C13H23NO2S B1412402 Tert-butyl 2-thia-8-azaspiro[4.5]decane-8-carboxylate CAS No. 1679336-62-9](/img/structure/B1412402.png)
Tert-butyl 2-thia-8-azaspiro[4.5]decane-8-carboxylate
Overview
Description
Tert-butyl 2-thia-8-azaspiro[4.5]decane-8-carboxylate is a chemical compound with the molecular formula C13H23NO2S . It is a member of the class of compounds known as spirocyclic compounds, which are characterized by their unique structure that includes a ‘spiro’ atom (an atom that is a member of two rings) and two distinct cyclic structures .
Molecular Structure Analysis
The molecular structure of Tert-butyl 2-thia-8-azaspiro[4.5]decane-8-carboxylate is characterized by a spirocyclic structure, which includes a ‘spiro’ atom that is a member of two rings . This structure is unique and contributes to the compound’s chemical properties.Physical And Chemical Properties Analysis
Tert-butyl 2-thia-8-azaspiro[4.5]decane-8-carboxylate has an average mass of 257.392 Da and a monoisotopic mass of 257.144958 Da . Further physical and chemical properties such as melting point, boiling point, density, and toxicity information can be found on various chemical databases .Scientific Research Applications
Receptor Interactions and Neuropharmacology
Tert-butyl 2-thia-8-azaspiro[4.5]decane-8-carboxylate and its analogues have been studied extensively in neuropharmacology, particularly in their interactions with serotonin (5-HT) receptors. These compounds, including derivatives such as 8-[4-[4-(2-pyrimidinyl)-1-piperazinyl]butyl]-8-azaspiro[4.5] decane-7,9-dione (buspirone), have been shown to exhibit partial agonism at 5-HT1A receptors, influencing serotonin release and demonstrating potential anxiolytic and antidepressant properties. The selective 5-HT1A receptor antagonist N-tert-butyl 3-4-(2-methoxyphenyl) piperazin-1-yl-2-phenylpropanamide dihydrochloride (WAY-100135) was used to investigate the mechanism of action of these ligands, revealing the complex interplay between agonism and antagonism at serotonin receptors (Routledge et al., 1995; Dereń-Wesołek et al., 1998).
Radioligand Development for Receptor Imaging
The structural motif of tert-butyl 2-thia-8-azaspiro[4.5]decane-8-carboxylate has also been explored in the development of radioligands for imaging sigma-1 receptors, with several derivatives showing nanomolar affinity. This research avenue is crucial for developing non-invasive imaging agents for neurological disorders, highlighting the versatility of this chemical scaffold in contributing to diagnostic advancements (Tian et al., 2020).
Muscarinic Receptor Agonism and Antidementia Drug Development
Derivatives of tert-butyl 2-thia-8-azaspiro[4.5]decane-8-carboxylate have been synthesized and evaluated for their muscarinic receptor agonism, with some showing promising antiamnesic effects in animal models. This line of research is pivotal for developing new therapeutic agents targeting dementia and cognitive impairments, providing insights into the potential neuroprotective and cognitive-enhancing properties of these compounds (Tsukamoto et al., 1993).
Immunomodulatory Effects and Transplantation Medicine
Research has also delved into the immunomodulatory effects of azaspiranes like SKF 105685, a derivative of tert-butyl 2-thia-8-azaspiro[4.5]decane-8-carboxylate. These compounds have been found to ameliorate renal allograft rejection in rat models, suggesting a potential role in improving transplantation outcomes through modulation of the immune response (Fan et al., 1993).
Safety And Hazards
properties
IUPAC Name |
tert-butyl 2-thia-8-azaspiro[4.5]decane-8-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO2S/c1-12(2,3)16-11(15)14-7-4-13(5-8-14)6-9-17-10-13/h4-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBGQGTAFKXHNAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CCSC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-thia-8-azaspiro[4.5]decane-8-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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